2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide is a sulfonamide derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a benzenesulfonyl group attached to an aniline moiety, which is further linked to an acetamide group. The methoxy group on the aniline ring enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide typically involves the reaction of benzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetamide under controlled conditions to yield the final product . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonyl group to a sulfinyl group.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfinyl derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to disrupted cellular metabolism and apoptosis . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide
- 2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetamide
- 2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide
Uniqueness
2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide stands out due to its specific substitution pattern, which enhances its binding affinity to target enzymes and improves its biological activity. The presence of the methoxy group at the 2-position of the aniline ring is particularly significant, as it influences the compound’s electronic properties and reactivity .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-10-6-5-9-13(14)17(11-15(16)18)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPZRUONBOWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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